molecular formula C17H17N5O3S B2773380 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1251552-12-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2773380
CAS No.: 1251552-12-1
M. Wt: 371.42
InChI Key: GTYUJAVCINBIQU-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a recognized potent and selective ATP-competitive inhibitor of c-Jun N-terminal kinase 3 (JNK3). This compound was developed through structure-based design to achieve high selectivity for JNK3 over the closely related JNK1 and JNK2 isoforms, demonstrating an important tool for dissecting the specific roles of JNK3 in cellular pathways . The JNK3 isoform is predominantly expressed in the brain and cardiac tissue and is strongly implicated in the pathogenesis of neuronal apoptosis, making it a prominent target for investigating neurodegenerative diseases. Research utilizing this inhibitor has been pivotal in elucidating the role of JNK3 in models of Parkinson's disease, where its inhibition has been shown to protect dopaminergic neurons from cell death induced by neurotoxins . Its primary research value lies in its utility as a precise chemical probe to explore JNK3-mediated signaling in oxidative stress, inflammation, and apoptosis, thereby contributing significantly to the understanding of potential therapeutic strategies for conditions such as Parkinson's and Alzheimer's disease.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-9-11(3)26-17(19-9)22-10(2)15(20-21-22)16(23)18-7-12-4-5-13-14(6-12)25-8-24-13/h4-6H,7-8H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYUJAVCINBIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C(=C(N=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential anticancer properties. This article synthesizes available research findings to elucidate the biological activity of this compound, particularly its anticancer effects and mechanisms of action.

Chemical Structure and Properties

The compound belongs to a class of triazole derivatives known for their diverse biological activities. Its structure includes a benzo[d][1,3]dioxole moiety, which has been associated with various pharmacological effects, including anticancer activity.

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties through various mechanisms:

  • Cell Cycle Arrest : Studies have shown that these compounds can induce cell cycle arrest in cancer cells, leading to decreased proliferation rates. For example, compounds similar to this compound demonstrated effective inhibition of the cell cycle at specific phases (G0/G1 or G2/M) depending on the cell line used .
  • Apoptosis Induction : The compound may promote apoptosis via mitochondrial pathways by modulating proteins such as Bax and Bcl-2. Increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins have been observed in treated cancer cells .
  • EGFR Inhibition : Some studies have highlighted the role of epidermal growth factor receptor (EGFR) inhibition in the anticancer activity of related compounds. This inhibition can disrupt signaling pathways critical for tumor growth and survival .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The following table summarizes the IC50 values reported for similar compounds:

CompoundCell LineIC50 (µM)Reference
Compound AHepG22.38
Compound BHCT1161.54
Compound CMCF74.52
N-(benzo[d][1,3]dioxol-5-ylmethyl)-...MDA-MB23127.66
N-(benzo[d][1,3]dioxol-5-ylmethyl)-...MCF74.93

These results indicate that compounds with similar structures possess promising anticancer activity against various cancer cell lines.

Study on Antitumor Activity

In a recent study focusing on a series of benzo[d][1,3]dioxole derivatives, several compounds were synthesized and evaluated for their antitumor activity against HepG2 (liver), HCT116 (colon), and MCF7 (breast) cancer cell lines. The findings revealed that many derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of N-(benzo[d][1,3]dioxol-5-ylmethyl)-... with target proteins involved in cancer progression. These studies suggest that the compound interacts favorably with key active sites on proteins such as EGFR and estrogen receptors (ER), indicating potential for therapeutic application in hormone-responsive cancers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step pathways, starting with the preparation of the triazole-carboxamide core. A general procedure includes:

Cyclocondensation : Reacting substituted hydrazides with nitriles or ketones under reflux conditions (e.g., ethanol/HCl) to form the triazole ring .

Functionalization : Introducing the benzo[d][1,3]dioxole and dimethylthiazole moieties via nucleophilic substitution or coupling reactions. For example, alkylation of the triazole nitrogen with a benzodioxolylmethyl halide in the presence of a base like K₂CO₃ in DMF .

Purification : Use column chromatography (hexane/ethyl acetate) and recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC and confirm structure by NMR (¹H/¹³C) and melting point analysis .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks to distinguish aromatic protons (δ 6.5–7.5 ppm for benzodioxole), methyl groups (δ 2.0–2.5 ppm for thiazole-CH₃), and triazole carbons (δ 140–160 ppm) .
  • IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹ for carboxamide) and C-O-C vibrations (~1250 cm⁻¹ for benzodioxole) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., DMSO/water). Use SHELXL for structure refinement and WinGX/ORTEP for visualization of anisotropic displacement parameters .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 24–72 hr incubations. Compare IC₅₀ values against controls like doxorubicin .
  • Antimicrobial Testing : Perform disc diffusion or broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Include positive controls (e.g., ampicillin) .

Advanced Research Questions

Q. How can structural modifications to the triazole or thiazole rings alter biological activity?

  • Methodological Answer :

  • SAR Studies : Synthesize derivatives by varying substituents (e.g., replacing 4,5-dimethylthiazole with 4-phenylthiazole) .
  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR for anticancer activity). Compare binding affinities and hydrogen-bonding patterns .
  • Metabolic Stability : Assess in vitro liver microsome assays to evaluate CYP450-mediated degradation .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. Validate results across multiple labs .
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-target interactions that may explain divergent results .
  • Data Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for batch effects or solvent variations (DMSO vs. ethanol) .

Q. How can researchers optimize crystallization conditions for X-ray studies of this compound?

  • Methodological Answer :

  • Solvent Screening : Test mixtures like DMSO/water, chloroform/methanol, or ethyl acetate/hexane. Use microbatch under oil for high-throughput screening .
  • Temperature Gradients : Slow cooling from 40°C to 4°C to promote crystal growth.
  • Additive Screening : Introduce small molecules (e.g., glycerol, PEG 400) to stabilize crystal packing .

Q. What computational methods predict the compound’s reactivity in synthetic pathways?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for triazole formation (e.g., Huisgen cycloaddition). Optimize geometries at the B3LYP/6-31G* level .
  • Reaction Kinetics : Employ Eyring plots to correlate temperature-dependent rate constants with activation energies .

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